Acetamide, N-(3,5-dimethylphenyl)-2-mercapto-
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Overview
Description
Acetamide, N-(3,5-dimethylphenyl)-2-mercapto- is an organic compound with the molecular formula C10H13NOS This compound is characterized by the presence of an acetamide group attached to a 3,5-dimethylphenyl ring and a mercapto group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(3,5-dimethylphenyl)-2-mercapto- typically involves the reaction of 3,5-dimethylaniline with acetic anhydride to form N-(3,5-dimethylphenyl)acetamide. This intermediate is then reacted with a thiolating agent such as thiourea or hydrogen sulfide to introduce the mercapto group, resulting in the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality Acetamide, N-(3,5-dimethylphenyl)-2-mercapto-.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(3,5-dimethylphenyl)-2-mercapto- undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The acetamide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the acetamide group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Acetamide, N-(3,5-dimethylphenyl)-2-mercapto- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Acetamide, N-(3,5-dimethylphenyl)-2-mercapto- involves its interaction with specific molecular targets and pathways. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the modulation of enzyme activity and signaling pathways. Additionally, the compound’s structure allows it to interact with various receptors and enzymes, influencing biological processes .
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-Dimethylphenyl)acetamide
- N-(3,4-Dimethylphenyl)acetamide
- N-(2,6-Dimethylphenyl)acetamide
Uniqueness
Acetamide, N-(3,5-dimethylphenyl)-2-mercapto- is unique due to the presence of both the acetamide and mercapto groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced stability and specific interactions with biological targets, making it a valuable compound for research and industrial applications .
Biological Activity
Acetamide, N-(3,5-dimethylphenyl)-2-mercapto- is a compound that has garnered interest due to its diverse biological activities, particularly in the fields of agriculture and medicinal chemistry. This article provides a comprehensive review of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential applications based on recent research findings.
Overview of Acetamide, N-(3,5-dimethylphenyl)-2-mercapto-
Acetamide derivatives are known for their potential as bioactive compounds. The specific compound , N-(3,5-dimethylphenyl)-2-mercapto-acetamide, has been investigated for its efficacy in various biological activities including antimicrobial, anticancer, and agrochemical applications.
Synthesis and Characterization
The synthesis of N-(3,5-dimethylphenyl)-2-mercapto-acetamide typically involves the reaction of thioacetamide with appropriate aryl amines under controlled conditions. Characterization techniques such as FTIR and NMR spectroscopy are employed to confirm the structure and purity of the synthesized compounds.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of acetamide derivatives. For instance:
- A series of novel acetamide derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Compounds such as 2b and 2i showed minimum inhibitory concentrations (MIC) comparable to standard antibiotics like levofloxacin .
Compound | MIC (μg/100 μL) | Activity Against |
---|---|---|
2b | Lower than levofloxacin | E. coli, S. aureus |
2i | Equal to levofloxacin | S. typhi, B. subtilis |
Anticancer Activity
The anticancer properties of N-(3,5-dimethylphenyl)-2-mercapto-acetamide have also been explored. In vitro studies indicated that certain derivatives exhibited cytotoxic effects against various cancer cell lines:
- IC50 values for selected compounds ranged from 0.69 mM to 22 mM against cell lines such as HL60 and MCF-7 .
Agrochemical Applications
The compound has been investigated for its use in agrochemicals due to its biological activity against pests and diseases. Its efficacy in agricultural applications suggests a dual role as both a pesticide and a therapeutic agent.
The biological activity of acetamide derivatives can often be attributed to their ability to interact with specific biological targets:
- Antibacterial Mechanism : Molecular docking studies suggest that these compounds inhibit bacterial growth by targeting key enzymes involved in cell wall synthesis or by disrupting membrane integrity .
- Anticancer Mechanism : The anticancer activity may be linked to the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Case Studies
- Antibacterial Study : A study conducted on a series of acetamide derivatives revealed that compounds with electron-donating groups exhibited enhanced antibacterial activity compared to those with electron-withdrawing groups .
- Anticancer Evaluation : Another investigation focused on the cytotoxic effects of acetamide derivatives against various cancer cell lines showed promising results, indicating potential for further development as therapeutic agents .
Properties
CAS No. |
114235-68-6 |
---|---|
Molecular Formula |
C10H13NOS |
Molecular Weight |
195.28 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-2-sulfanylacetamide |
InChI |
InChI=1S/C10H13NOS/c1-7-3-8(2)5-9(4-7)11-10(12)6-13/h3-5,13H,6H2,1-2H3,(H,11,12) |
InChI Key |
BAXRKWOQINDVFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CS)C |
Origin of Product |
United States |
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